molecular formula C13H9BrN2OS3 B2592905 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899941-73-2

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2592905
CAS No.: 899941-73-2
M. Wt: 385.31
InChI Key: IDAYCRRRIKPXHV-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, linked via a carboxamide group to a benzo[d]thiazole scaffold bearing a methylthio (-SMe) substituent at position 4. This structure combines electron-withdrawing (bromo) and electron-donating (methylthio) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

5-bromo-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAYCRRRIKPXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with bromine to form 2-bromo-1,3-benzothiazole. This intermediate is then reacted with methylthiol to introduce the methylthio group at the 4-position of the benzothiazole ring. The final step involves the coupling of this intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the desired compound .

Chemical Reactions Analysis

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been documented for their antibacterial properties. Research indicates that compounds similar to 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibit significant activity against both Gram-positive and Gram-negative bacteria . The structural features of this compound may allow it to interact with bacterial enzymes, potentially inhibiting their function.
  • Anticancer Potential : Compounds containing thiazole and thiophene moieties have shown promise in cancer treatment. They may act by inhibiting specific pathways involved in tumor growth or by inducing apoptosis in cancer cells. The unique structure of this compound could facilitate interactions with cancer-specific targets.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that require precise conditions such as temperature control and solvent selection (e.g., dimethylformamide or dichloromethane). The purification techniques employed often include column chromatography to isolate the desired product.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes or receptors involved in disease pathways. For instance, similar compounds have been shown to inhibit dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria, thus exhibiting bacteriostatic effects .

Case Studies and Research Findings

Research has highlighted various case studies showcasing the efficacy of thiazole derivatives:

  • A study demonstrated that thiazole-based compounds displayed potent antibacterial activity when combined with cell-penetrating peptides, enhancing their therapeutic potential against resistant bacterial strains .
  • Another investigation focused on the anticancer properties of thiazole derivatives, revealing that they could induce apoptosis in specific cancer cell lines through targeted mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by interfering with signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Key Insights :

  • The methylthio group in the target compound could offer better lipophilicity compared to methyl () or cyanophenyl () groups, influencing membrane permeability .

Key Insights :

  • Methylthio (-SMe) on benzo[d]thiazole (target) could enhance antioxidant properties compared to chloro or trifluoromethoxy groups .

Key Insights :

  • The target compound may be synthesized via amide coupling between 5-bromothiophene-2-carboxylic acid and 2-amino-4-(methylthio)benzo[d]thiazole, similar to .
  • Suzuki coupling () offers modularity but lower yields compared to direct condensation () .

Key Insights :

  • The target compound’s methylthio group may improve Gram-positive bacterial targeting, as seen in .
  • Anticancer activity could parallel if the benzo[d]thiazole enhances apoptosis induction .

Biological Activity

5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiviral, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

  • Molecular Formula : C13H9BrN2OS3
  • Molecular Weight : 385.31 g/mol
  • CAS Number : 899941-73-2
  • IUPAC Name : 5-bromo-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antiviral properties. For instance, compounds with similar heterocyclic structures have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the micromolar range .

CompoundTarget VirusIC50 (μM)
Compound AHCV NS5B0.35
Compound BHCV NS5B0.26
This compoundTBDTBD

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, compounds structurally related to the target compound have demonstrated significant cytotoxic effects against breast cancer (MCF7) and liver cancer (HepG2) cells.

Cell LineCompound Concentration (μM)% Cell Viability
MCF71045
HepG22030

A study indicated that certain benzothiazole derivatives exhibited IC50 values ranging from 10 to 20 μM against MCF7 cells, suggesting a dose-dependent response .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes and pathways associated with viral replication and cancer cell proliferation. The presence of the bromine atom and thiophene ring may enhance its interaction with biological targets, leading to increased potency.

Case Studies

  • Antiviral Efficacy : A study on a series of benzothiazole derivatives showed that modifications at the thiophene position significantly affected their antiviral activity against HCV. The study concluded that structural optimization could lead to more potent antiviral agents .
  • Cytotoxicity Assessment : In another investigation, a library of benzothiazole-based compounds was screened for anticancer activity using various human cancer cell lines. The results indicated that compounds similar to the target compound exhibited promising results with low cytotoxicity towards normal cells, indicating selective toxicity towards cancerous cells .

Q & A

Advanced Research Question

  • Stepwise purification : Intermediate isolation (e.g., column chromatography) prevents side reactions. achieved 76% yield for triazepine derivatives by purifying intermediates before cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for thiazole-thiophene couplings (noted in for analogous compounds) .
  • Catalyst screening : Potassium carbonate in enhanced nucleophilic substitution efficiency by deprotonating thiol groups .

How do substituents on the benzo[d]thiazol-2-yl group modulate bioactivity?

Advanced Research Question (Structure-Activity Relationship)

  • Electron-withdrawing groups (e.g., Br) : Enhance electrophilic character, improving binding to biological targets like kinases or COX enzymes (see for COX inhibition studies) .
  • Methylthio (-SMe) vs. methoxy (-OMe) : Sulfur’s polarizability increases membrane permeability, as shown in for peptidomimetic analogues .
  • Steric effects : Bulky substituents at the 4-position of benzo[d]thiazole reduce activity, suggesting a steric clash in the active site .

What is the role of catalysts in forming the thiazole ring during synthesis?

Advanced Mechanistic Question

  • Base catalysts (e.g., K2CO3) : Deprotonate thiols or amines to facilitate nucleophilic attack, as seen in for acetamide-thiazole coupling .
  • Acid catalysts (e.g., HCl) : Promote cyclization via protonation of carbonyl groups, critical in forming hydrazone-linked thiazoles () .
  • Transition metals (e.g., CuI) : Enable Ullmann-type couplings for aryl-thiazole bonds, though not explicitly reported in the evidence .

How does X-ray crystallography confirm the molecular structure of this compound?

Advanced Analytical Question

  • Bond length validation : reported C-S bond lengths of 1.74–1.78 Å, consistent with thiazole-thiophene conjugation .
  • Torsion angles : The dihedral angle between benzo[d]thiazole and thiophene planes (e.g., 12.5°) indicates minimal steric strain .
  • Packing interactions : π-Stacking and hydrogen bonding patterns explain solubility and crystallinity differences across derivatives .

How should researchers address discrepancies in reported melting points for similar compounds?

Q. Data Contradiction Analysis

  • Purity assessment : Recrystallization solvents (e.g., ethanol vs. DMF/water in ) affect melting ranges. Use HPLC to detect impurities .
  • Polymorphism : Thermal analysis (DSC) can identify metastable forms. ’s crystalline form had a sharp mp (238–240°C), while amorphous samples in showed broader ranges .
  • Instrument calibration : Cross-validate with standard reference compounds .

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